molecular formula C17H12O4 B4950750 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4950750
M. Wt: 280.27 g/mol
InChI Key: VYHCMVDEVQEUIH-UHFFFAOYSA-N
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Description

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

While the specific mechanism of action of “3-methylphenyl 2-oxo-2H-chromene-3-carboxylate” is not mentioned in the search results, compounds containing the 2H/4H-chromene scaffold, such as this one, have been found to exhibit a broad spectrum of biological activities .

Future Directions

The future directions for research on “3-methylphenyl 2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could be a potential area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 3-methylphenol with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, fragrances, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 7-hydroxy-4-methyl-2H-chromen-2-one
  • 2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(3-methylphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-11-5-4-7-13(9-11)20-16(18)14-10-12-6-2-3-8-15(12)21-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCMVDEVQEUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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